molecular formula C8H9N3OS B6244665 3-(carbamothioylamino)benzamide CAS No. 500865-55-4

3-(carbamothioylamino)benzamide

Cat. No.: B6244665
CAS No.: 500865-55-4
M. Wt: 195.24 g/mol
InChI Key: WURRKRTXLQUOSD-UHFFFAOYSA-N
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Description

3-(Carbamothioylamino)benzamide is an organic compound with the molecular formula C8H9N3OS It is known for its unique structure, which includes a benzamide core substituted with a carbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(carbamothioylamino)benzamide typically involves the reaction of 3-aminobenzamide with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 3-(Carbamothioylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzamides .

Scientific Research Applications

3-(Carbamothioylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(carbamothioylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Uniqueness: 3-(Carbamothioylamino)benzamide stands out due to its specific combination of a benzamide core with a carbamothioylamino group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

500865-55-4

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

3-(carbamothioylamino)benzamide

InChI

InChI=1S/C8H9N3OS/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13)

InChI Key

WURRKRTXLQUOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N)C(=O)N

Purity

95

Origin of Product

United States

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